molecular formula C30H46O4 B12323014 3beta,21alpha-Dihydroxyoleana-11,13(18)-dien-29-oic acid

3beta,21alpha-Dihydroxyoleana-11,13(18)-dien-29-oic acid

Cat. No.: B12323014
M. Wt: 470.7 g/mol
InChI Key: QWQDOXKORDLUFG-UHFFFAOYSA-N
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Description

3beta,21alpha-Dihydroxyoleana-11,13(18)-dien-29-oic acid is a complex organic compound that belongs to the class of triterpenoids Triterpenoids are known for their diverse biological activities and are often found in plants

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3beta,21alpha-Dihydroxyoleana-11,13(18)-dien-29-oic acid typically involves multiple steps, starting from simpler triterpenoid precursors. Common synthetic routes may include:

    Oxidation: Using oxidizing agents to introduce hydroxyl groups at specific positions.

    Reduction: Reducing certain functional groups to achieve the desired structure.

    Substitution: Introducing specific substituents through nucleophilic or electrophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction from natural sources or chemical synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3beta,21alpha-Dihydroxyoleana-11,13(18)-dien-29-oic acid can undergo various chemical reactions, including:

    Oxidation: Leading to the formation of ketones or carboxylic acids.

    Reduction: Converting double bonds to single bonds or reducing carbonyl groups.

    Substitution: Replacing hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3beta,21alpha-Dihydroxyoleana-11,13(18)-dien-29-oic acid has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing other complex molecules.

    Biology: Studied for its role in plant metabolism and defense mechanisms.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and other bioactive compounds.

Mechanism of Action

The mechanism of action of 3beta,21alpha-Dihydroxyoleana-11,13(18)-dien-29-oic acid involves its interaction with specific molecular targets and pathways. It may exert its effects by:

    Binding to Receptors: Interacting with cellular receptors to modulate biological responses.

    Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.

    Signal Transduction: Affecting signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Oleanolic Acid: A triterpenoid with similar structure and biological activities.

    Ursolic Acid: Another triterpenoid known for its therapeutic properties.

    Betulinic Acid: A triterpenoid with potential anticancer effects.

Uniqueness

3beta,21alpha-Dihydroxyoleana-11,13(18)-dien-29-oic acid is unique due to its specific hydroxylation pattern and double bond configuration, which may confer distinct biological activities compared to other triterpenoids.

Properties

Molecular Formula

C30H46O4

Molecular Weight

470.7 g/mol

IUPAC Name

3,10-dihydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12-dodecahydropicene-2-carboxylic acid

InChI

InChI=1S/C30H46O4/c1-25(2)20-10-13-30(7)21(27(20,4)12-11-22(25)31)9-8-18-19-16-28(5,24(33)34)23(32)17-26(19,3)14-15-29(18,30)6/h8-9,20-23,31-32H,10-17H2,1-7H3,(H,33,34)

InChI Key

QWQDOXKORDLUFG-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)C=CC4=C5CC(C(CC5(CCC43C)C)O)(C)C(=O)O)C)C

Origin of Product

United States

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